8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, and a purine ring system with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Construction of the Purine Ring: The purine ring is formed through a series of cyclization reactions involving appropriate precursors such as guanine or xanthine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapy.
Comparison with Similar Compounds
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can be compared with other purine derivatives and piperazine-containing compounds. Similar compounds include:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Fluoxetine: A piperazine-containing compound used as an antidepressant.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O3/c1-14(29)12-28-17(23-19-18(28)20(30)25(3)21(31)24(19)2)13-26-8-10-27(11-9-26)16-7-5-4-6-15(16)22/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXYOHXHLRSHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.